Pan-Aurora Inhibition Profile of CCT 137690 Versus Selective Aurora Inhibitors
CCT 137690 is a pan-Aurora inhibitor with balanced low nanomolar potency against Aurora A, B, and C. In contrast, widely used comparators such as MLN8237 (Alisertib) and MK-5108 are Aurora A-selective, while AZD1152-HQPA (Barasertib) is Aurora B-selective. This differential selectivity profile directly impacts cellular phenotype: CCT 137690 induces multipolar spindle formation and G2/M accumulation, whereas selective FLT3 inhibition alone causes G1/S arrest [1]. The pan-Aurora activity of CCT 137690 is quantified below [2].
| Evidence Dimension | Biochemical IC50 against Aurora kinases |
|---|---|
| Target Compound Data | Aurora A: 15 nM; Aurora B: 25 nM; Aurora C: 19 nM |
| Comparator Or Baseline | MLN8237 (Alisertib): Aurora A IC50 1.2 nM (Aurora B >1 μM); AZD1152-HQPA: Aurora B Ki 0.36 nM (Aurora A Ki 1369 nM); VX-680 (Tozasertib): Aurora A 0.6 nM, Aurora B 18 nM, Aurora C 4.6 nM; ZM447439: Aurora A 110 nM, Aurora B 130 nM |
| Quantified Difference | CCT 137690 exhibits a balanced pan-Aurora profile (15-25 nM range) unlike the extreme isoform selectivity of MLN8237 (>1000-fold A vs B) or AZD1152 (>3000-fold B vs A) |
| Conditions | In vitro kinase activity assays using recombinant Aurora kinases and ATP concentrations at Km |
Why This Matters
This pan-Aurora profile is essential for experiments requiring simultaneous inhibition of all three Aurora kinases without isoform bias, a feature not available with selective comparators.
- [1] Moore AS, Faisal A, Bavetsias V, Sun C, Atrash B, Valenti M, et al. Dual Inhibition of Aurora and FLT3 Kinases by CCT137690: A Novel Treatment Strategy Against FLT3-ITD Positive AML In Vitro and In Vivo. Blood. 2010;116(21):3289. View Source
- [2] Faisal A, Vaughan L, Bavetsias V, Sun C, Atrash B, Avery S, et al. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Mol Cancer Ther. 2011;10(11):2115-23. PMID: 21885865. View Source
